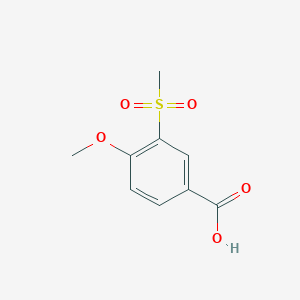

4-Methoxy-3-(methylsulfonyl)benzoic Acid

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including methylation, oxidation, and purification. For instance, the synthesis of 4-(methylsulfonyl)benzoic acid from 4-methylbenzenesulfonyl chloride is described, which involves reduction, methylation, oxidation, and purification to achieve a high purity product . Similarly, the synthesis of 2-methoxy-4-(methylsulfanyl)benzoic acid is achieved through a process-oriented approach starting from 4-methyl-3-nitrobenzenesulfonic acid and 2-methyl-5-nitrophenol . These methods could potentially be adapted for the synthesis of 4-Methoxy-3-(methylsulfonyl)benzoic acid by altering the starting materials and reaction conditions.

Molecular Structure Analysis

While the molecular structure of 4-Methoxy-3-(methylsulfonyl)benzoic acid is not directly analyzed in the papers, the structure of similar compounds has been confirmed using techniques such as IR, 1H NMR, and MS . These techniques could be employed to analyze the molecular structure of 4-Methoxy-3-(methylsulfonyl)benzoic acid once synthesized.

Chemical Reactions Analysis

The papers describe various chemical reactions involved in the synthesis of sulfonyl benzoic acid derivatives. For example, selective electrooxidation is used to convert the methyl group of 4-(Di-n-propylsulfamyl)toluene to carboxylate without attacking the sulfonamide group . The synthesis of 2-nitro-4-methylsulfonyl benzoic acid involves nitration and oxygenation using nitric acid as the oxidizing agent . These reactions highlight the reactivity of the methyl and methoxy groups in the presence of sulfonyl groups, which is relevant for understanding the chemical behavior of 4-Methoxy-3-(methylsulfonyl)benzoic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Methoxy-3-(methylsulfonyl)benzoic acid can be inferred from related compounds. For example, the purity of synthesized compounds can reach over 98%, and yields can vary significantly depending on the synthesis route . The solubility, melting point, and other physical properties would need to be determined experimentally. The papers also discuss the use of sulfonyl benzoic acid derivatives as intermediates in drug synthesis and as metal extractants, indicating potential applications for 4-Methoxy-3-(methylsulfonyl)benzoic acid .

Wissenschaftliche Forschungsanwendungen

Application in Lignin Bioconversion

- Scientific Field: Biochemistry, specifically lignin bioconversion .

- Summary of the Application: The compound 4-Methoxy-3-(methylsulfonyl)benzoic Acid is used in the study of O-demethylation reactions of lignin bioconversion . This process is crucial for converting lignin-derived monomer compounds into high-value-added bioproducts .

- Methods of Application or Experimental Procedures: The researchers enabled the peroxygenase activity of CYP199A4, a NADH-dependent cytochrome P450 monooxygenase from Rhodopseudomonas palustris, by engineering a hydrogen peroxide (H2O2) tunnel . They constructed a library of engineered CYP199A4 peroxygenases to explore their application potentials for O-demethylation of various methoxy-substituted benzoic acid derivatives .

- Results or Outcomes: The engineered CYP199A4 peroxygenases showed good functional group tolerance and preferential O-demethylation at the meta- or para-position, indicating potential O-demethylation of H- and G-type lignin monomers . This work reveals the feasibility of the H2O2 tunnel engineering (HTE) strategy in creating P450 peroxygenase from a mechanistic perspective, laying the foundation for developing an effective P450 O-demethylase applicable in lignin bioconversion .

Application in Electrochemical Studies

- Scientific Field: Electrochemistry .

- Summary of the Application: 4-Methoxybenzoic acid, a similar compound, has been used in electrochemical studies . It was used in the oxidation and reduction of cytochrome c in solution through different self-assembled monolayers on gold electrodes using cyclic voltammetry .

- Methods of Application or Experimental Procedures: The researchers applied a potential to the gold electrodes and measured the current response of the cytochrome c to understand its redox behavior .

- Results or Outcomes: The study provided insights into the electron transfer process of cytochrome c, which is crucial in many biological processes .

Application in Antimicrobial Studies

- Scientific Field: Medicinal Chemistry .

- Summary of the Application: 3-Fluoro-4-methoxybenzoic acid, a similar compound, can be modified into hydrazide which is used in the synthesis of oxadiazoles for antimicrobial applications .

- Methods of Application or Experimental Procedures: The researchers synthesized oxadiazoles from 3-Fluoro-4-methoxybenzoic acid and tested their antimicrobial activity .

- Results or Outcomes: The synthesized oxadiazoles showed promising antimicrobial activity, indicating their potential use in the development of new antimicrobial agents .

Application in Synthesis of 4-methoxymethylbenzoic acid

- Scientific Field: Organic Chemistry .

- Summary of the Application: 4-Methoxy-3-(methylsulfonyl)benzoic Acid can be used in the synthesis of 4-methoxymethylbenzoic acid . This compound can be used in various organic reactions .

- Methods of Application or Experimental Procedures: The researchers used a radical process to prepare β-tosylstyrene from the corresponding alkene and sodium p-toluenesulfinate followed by a β-elimination . The final sulfone could be purified by crystallization in warm 95% ethanol .

- Results or Outcomes: The experiment was successfully executed by undergraduate students and also by last year graduated students with a range of chemical yield 78-83%, indicating its reproducibility .

Application in Carbon and Energy Source for Nocardia sp. DSM 1069

- Scientific Field: Microbiology .

- Summary of the Application: 4-Methoxybenzoic acid, a similar compound, is the sole source of carbon and energy for growth in the cultures of Nocardia sp. DSM 1069 .

- Methods of Application or Experimental Procedures: The researchers cultured Nocardia sp. DSM 1069 in a medium containing 4-Methoxybenzoic acid as the sole carbon and energy source .

- Results or Outcomes: The study provided insights into the metabolic capabilities of Nocardia sp. DSM 1069, which is crucial in understanding its ecological role and potential applications .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-methoxy-3-methylsulfonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O5S/c1-14-7-4-3-6(9(10)11)5-8(7)15(2,12)13/h3-5H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLGCLZOXUFWRFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401276721 | |

| Record name | 4-Methoxy-3-(methylsulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401276721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy-3-(methylsulfonyl)benzoic Acid | |

CAS RN |

213598-13-1 | |

| Record name | 4-Methoxy-3-(methylsulfonyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=213598-13-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxy-3-(methylsulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401276721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methanesulfonyl-4-methoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(Aminomethyl)cyclopentyl]methanol](/img/structure/B1289248.png)

![6-Azaspiro[2.5]octane](/img/structure/B1289259.png)